6-Chloro-3,17-dihydroxypregna-4,6-dien-20-one
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Overview
Description
Preparation Methods
The synthesis of clogestone involves multiple steps, starting from steroidal precursors. The synthetic route typically includes chlorination and hydroxylation reactions to introduce the chloro and hydroxyl groups at specific positions on the steroid nucleus
Chemical Reactions Analysis
Clogestone undergoes various chemical reactions, including:
Oxidation: Clogestone can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert clogestone to its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Clogestone has been studied primarily for its potential use as a contraceptive. It has also been used in scientific research to study the effects of synthetic progestins on the human body. Research applications include:
Chemistry: Studying the chemical properties and reactions of steroidal progestins.
Biology: Investigating the biological effects of progestins on cellular processes.
Medicine: Exploring the potential therapeutic uses of progestins in hormone replacement therapy and contraception
Mechanism of Action
Clogestone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the progestogenic effects of the compound. The molecular targets and pathways involved include the progesterone receptor signaling pathway, which regulates various reproductive and metabolic processes .
Comparison with Similar Compounds
Clogestone is similar to other steroidal progestins such as acetomepregenol, butagest, and mecigestone. clogestone is unique in its specific chemical structure, which includes a chloro group at the 6-position and hydroxyl groups at the 3β and 17α positions. This unique structure contributes to its specific biological activity and distinguishes it from other progestins .
Similar Compounds
- Acetomepregenol
- Butagest
- Mecigestone
Properties
IUPAC Name |
1-(6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUZRFSDWXDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864916 |
Source
|
Record name | 6-Chloro-3,17-dihydroxypregna-4,6-dien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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